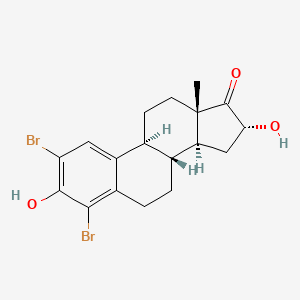

2,4-Dibromo-16a-hydroxyestrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-16a-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16a position on the estrone backbone. It is primarily used in biochemical research, particularly in studies related to estrogen metabolism and its effects on various biological systems .

Mécanisme D'action

Target of Action

The primary target of 2,4-Dibromo-16a-hydroxyestrone, a metabolite of 2,4-Dibromoestrone , is estrogen receptors (ERs) in various tissues . These receptors play a crucial role in mediating the physiological effects of estrogens, which are critical hormones for various biological processes, including reproductive function and bone health .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a series of cellular responses, including changes in gene expression and cellular proliferation .

Biochemical Pathways

The compound is part of the estrogen metabolic pathway. It is a product of the 16α-hydroxylation pathway, which is one of the two major pathways for estradiol metabolism . This pathway yields the genotoxic 16α-hydroxyestrone (16α-OHE1), which enhances cell growth . In contrast, the alternative pathway, the 2-hydroxylation pathway, yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits cell proliferation .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that are regulated by estrogens. For instance, it has been suggested that increased levels of 16α-hydroxyestrone, a product of the same metabolic pathway, are linked to increased risk for certain cancers . Conversely, increased levels of 2-hydroxyestrone, the product of the alternative pathway, may be associated with decreased risk for these cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain pesticides have been shown to significantly increase the ratio of 16α-OHE1 to 2-OHE1 metabolites, potentially influencing the risk of estrogen-sensitive diseases . Furthermore, dietary interventions known to influence the risk of certain cancers, such as consumption of flaxseed and soy, can also alter this ratio .

Analyse Biochimique

Biochemical Properties

2,4-Dibromo-16a-hydroxyestrone is a metabolite of 2,4-Dibromoestrone . It plays a crucial role in estrogen metabolism, which proceeds via two mutually exclusive pathways: one pathway yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits breast cell proliferation . In contrast, the alternative pathway yields the genotoxic 16a-hydroxyestrone (16OHE1), which enhances breast cell growth .

Cellular Effects

The cellular effects of this compound are closely related to its estrogenic properties. It has been suggested that the relative importance of estrogen-metabolising pathways may affect the risk of estrogen-dependent tumours including endometrial cancer . The 2-hydroxyestrone:16a-hydroxyestrone (2-OHE1:16a-OHE1) ratio is inversely associated with endometrial cancer risk in postmenopausal women .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors in target tissues. It can act to regulate the amount of activated nuclear receptors by converting steroid hormones into active or inactive metabolites . These actions of this compound resemble a molecular switch that could be modulated to control the growth of hormonally dependent cancers of the breast and prostate .

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in the metabolism of estrogens. It is a product of the 16a-hydroxylation pathway of estrogen metabolism . This pathway is known to yield genotoxic metabolites that enhance breast cell growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-16a-hydroxyestrone typically involves a multi-step reaction process. One common method includes the following steps :

Bromination: Estrone is first brominated using copper(II) bromide (CuBr2) in methanol. This reaction is carried out at elevated temperatures for 48 hours, resulting in the formation of 2,4-dibromoestrone.

Hydroxylation: The 2,4-dibromoestrone is then subjected to hydroxylation using sodium hydroxide (NaOH) in a 75% aqueous pyridine solution. This reaction is performed at ambient temperature for 3 hours, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dibromo-16a-hydroxyestrone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 16a position can be oxidized to form a ketone.

Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-dibromo-16-ketoestrone.

Reduction: Formation of this compound without bromine atoms.

Substitution: Formation of 2,4-substituted-16a-hydroxyestrone derivatives.

Applications De Recherche Scientifique

2,4-Dibromo-16a-hydroxyestrone has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of bromination and hydroxylation on the chemical properties of estrone derivatives.

Biology: Investigated for its role in estrogen metabolism and its potential effects on cellular processes.

Industry: Utilized in the development of new synthetic pathways for estrogen derivatives and related compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 2 position.

16a-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 16a position.

2,4-Dibromoestrone: A brominated derivative of estrone with bromine atoms at the 2 and 4 positions.

Uniqueness

2,4-Dibromo-16a-hydroxyestrone is unique due to the presence of both bromine atoms and a hydroxyl group, which significantly alters its chemical and biological properties compared to other estrone derivatives. This unique structure allows for specific interactions with estrogen receptors and other molecular targets, making it a valuable compound for research in estrogen metabolism and hormone-related diseases.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNAPKUXFXZOQ-GYYZZVMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)